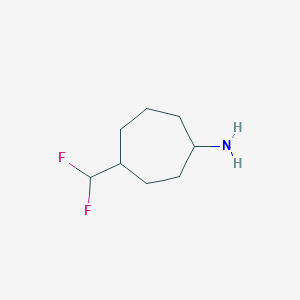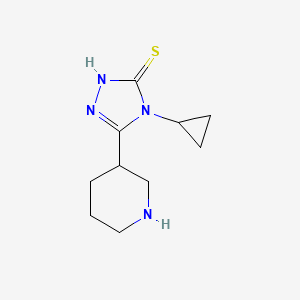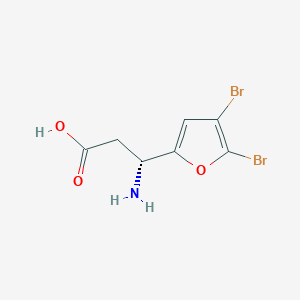
(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group and a dibromofuran moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid typically involves the bromination of a furan derivative followed by the introduction of an amino group and subsequent coupling with a propanoic acid moiety. One common method includes:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The dibromofuran intermediate is then subjected to amination using ammonia or an amine source under controlled conditions.
Coupling: The resulting amino-dibromofuran is coupled with a propanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The dibromofuran moiety can be reduced to form mono-bromo or de-brominated furan derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromofuran moiety may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(4-bromofuran-2-yl)propanoic acid: Lacks one bromine atom, which may affect its reactivity and binding properties.
(3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid: Bromine atom positioned differently, potentially altering its interaction with molecular targets.
(3R)-3-amino-3-(furan-2-yl)propanoic acid: No bromine atoms, resulting in different chemical and biological properties.
Uniqueness
The presence of two bromine atoms in (3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid distinguishes it from its analogs, potentially enhancing its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C7H7Br2NO3 |
|---|---|
Molecular Weight |
312.94 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7Br2NO3/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m1/s1 |
InChI Key |
KVMHKHVVZBVPMW-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(OC(=C1Br)Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



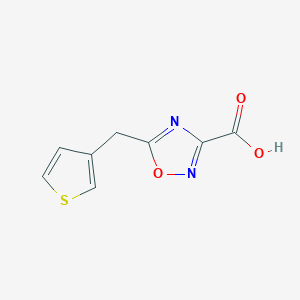
![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13299238.png)
![4-chloro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13299246.png)
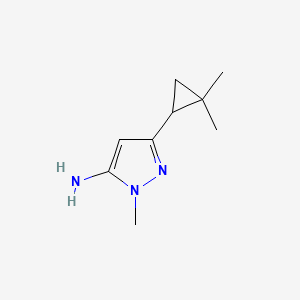
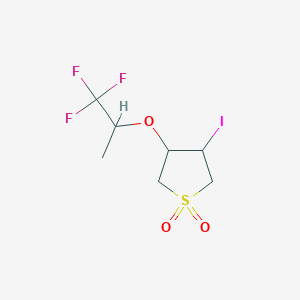
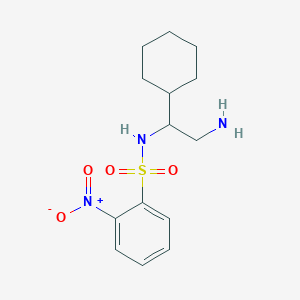
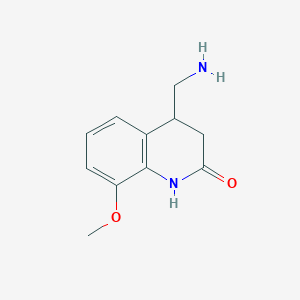
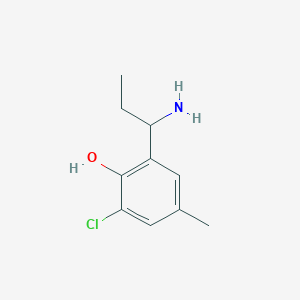
![2-[3-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B13299288.png)

